Sphingadienine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Sphingadienine involves the use of specific reaction conditions to achieve the desired stereochemistry and double bond configuration. The synthetic route typically includes the following steps:

Formation of the long-chain base: This involves the use of appropriate starting materials and reagents to construct the long-chain structure.

Introduction of double bonds: The trans and cis double bonds are introduced at the 4th and 14th positions, respectively, using specific catalysts and reaction conditions.

Amination and hydroxylation: The amino and hydroxyl groups are introduced at the 2nd and 1st, 3rd positions, respectively, through selective reactions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Bulk synthesis: Large quantities of starting materials are used to produce the long-chain base.

Catalytic reactions: Specific catalysts are employed to introduce the double bonds and functional groups.

Purification: The final product is purified using techniques such as chromatography to achieve the desired purity.

化学反応の分析

Types of Reactions: Sphingadienine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the double bonds to single bonds.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products:

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of saturated derivatives.

Substitution: Formation of substituted amino and hydroxyl derivatives.

科学的研究の応用

Research Findings

4,8-SD has demonstrated significant anti-inflammatory properties. A study showed that it inhibited the expression of pro-inflammatory cytokines such as IL-8 and E-selectin in response to tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS) stimulation. These findings suggest that sphingadienine can modulate inflammatory responses in endothelial cells, which may have implications for treating inflammatory diseases .

Case Study

In vitro experiments revealed that 4,8-SD not only reduced inflammatory markers but also exhibited cytotoxic effects at higher concentrations. Further research is needed to explore its long-term effects on various cytokines and its potential therapeutic applications in chronic inflammatory conditions .

Research Findings

This compound plays a crucial role in skin health by promoting ceramide production and enhancing barrier function. A study indicated that treatment with 4,8-SD led to the upregulation of genes involved in ceramide synthesis and facilitated keratinocyte differentiation . This suggests a potential application in dermatological formulations aimed at improving skin hydration and barrier integrity.

Data Table: Effects of this compound on Skin Health

Case Study

In murine models with induced atopic dermatitis, dietary supplementation with sphingolipids significantly accelerated the recovery of damaged skin barriers. These findings support the use of this compound as a functional ingredient in skincare products aimed at treating dry or compromised skin conditions .

Research Findings

This compound is a component of dietary sphingolipids, which are linked to various health benefits, including improved lipid metabolism and prevention of chronic diseases such as obesity and diabetes . The incorporation of sphingolipids into food products could enhance their nutritional profile.

Data Table: Nutritional Benefits of this compound

| Application | Benefit |

|---|---|

| Functional Foods | Enhances lipid metabolism and cholesterol homeostasis. |

| Dietary Supplements | Potential to prevent metabolic disorders. |

| Food Industry | Use as an additive in dairy products and infant formulas to improve health outcomes. |

Case Study

Research has shown that dietary intake of sphingolipids can lead to favorable changes in lipid profiles among consumers, indicating their potential as functional food components . Clinical trials have demonstrated that supplementation with glucosylceramide can reduce cholesterol levels and improve overall metabolic health.

Future Directions and Research Needs

While existing studies highlight the promising applications of 4,8-sphingadienine, further research is essential to fully elucidate its mechanisms of action and therapeutic potential. Specific areas for future investigation include:

- Long-term effects on various inflammatory markers.

- Detailed mechanisms underlying the modulation of skin barrier functions.

- Broader clinical trials assessing the impact on metabolic health.

作用機序

The mechanism of action of Sphingadienine involves its interaction with specific molecular targets and pathways:

Cell Signaling: It modulates cell signaling pathways, including the Akt/Wnt signaling pathway, which is crucial for cell proliferation and survival.

Apoptosis: The compound induces apoptosis in cancer cells by disrupting key signaling pathways and promoting cell death.

類似化合物との比較

Sphingadienine is compared with other similar sphingoid bases:

Similar Compounds:

Uniqueness:

Double Bond Configuration: The specific configuration of double bonds at the 4th and 14th positions makes this compound unique.

Biological Activity: Its ability to inhibit specific signaling pathways and induce apoptosis distinguishes it from other sphingoid bases.

生物活性

Sphingadienine, a sphingoid base with a unique structure featuring two double bonds, is gaining attention for its diverse biological activities. This article explores its effects on cellular processes, particularly in relation to inflammation, cancer, and skin health. Recent studies have highlighted the role of this compound in various signaling pathways, making it a compound of interest in biomedical research.

Chemical Structure and Properties

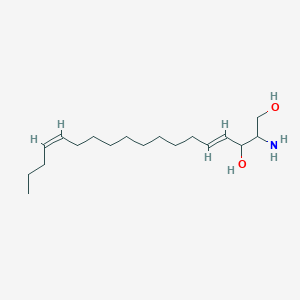

This compound (C18H35NO2) is characterized by its trans-4,8 configuration. This specific arrangement of double bonds is crucial for its biological activity. The compound is often derived from dietary sources and can be metabolized into various sphingolipids that participate in cell signaling.

Biological Activities

1. Anti-inflammatory Effects

Research indicates that this compound exhibits potent anti-inflammatory properties. A study demonstrated that 4,8-sphingadienine significantly inhibited the production of pro-inflammatory cytokines such as IL-8 and E-selectin in human endothelial cells exposed to TNF-α and LPS. The effective concentrations were notably lower than those causing cytotoxic effects, suggesting a therapeutic window for its use in inflammatory conditions .

2. Cancer Pathogenesis

This compound plays a complex role in cancer biology. Elevated levels of sphingolipids, including this compound, have been associated with increased risk of lung cancer. A nested case-control study revealed that higher plasma concentrations of sphingosine-1-phosphate (S1P) and total ceramides correlated with lung cancer incidence . This suggests that sphingolipid metabolism, including that of this compound, may influence cancer development.

3. Skin Barrier Function

This compound has been shown to improve skin barrier functions. In murine models with atopic dermatitis-like symptoms, dietary supplementation with sphingolipids led to enhanced recovery of skin barrier integrity. This was linked to the upregulation of ceramide synthases in the epidermis, indicating that this compound may facilitate skin health through metabolic pathways .

The biological activities of this compound are mediated through several mechanisms:

- Cell Signaling : this compound influences various signaling pathways by modulating the activity of kinases and phosphatases involved in cell growth and differentiation.

- Cytotoxicity : At higher concentrations, this compound can induce apoptosis in cancer cells through caspase activation, highlighting its dual role as both a protective and potentially harmful agent depending on the context .

- Membrane Dynamics : The presence of this compound affects membrane fluidity and organization, which can influence receptor signaling and cellular responses.

Case Studies and Data Tables

特性

CAS番号 |

25696-03-1 |

|---|---|

分子式 |

C18H35NO2 |

分子量 |

297.5 g/mol |

IUPAC名 |

(2S,3R,4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol |

InChI |

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h4-5,14-15,17-18,20-21H,2-3,6-13,16,19H2,1H3/b5-4-,15-14+/t17-,18+/m0/s1 |

InChIキー |

KWDXKYNWAKMLKK-YQDZIVAPSA-N |

SMILES |

CCCC=CCCCCCCCCC=CC(C(CO)N)O |

異性体SMILES |

CCC/C=C\CCCCCCCC/C=C/[C@H]([C@H](CO)N)O |

正規SMILES |

CCCC=CCCCCCCCCC=CC(C(CO)N)O |

同義語 |

(E,Z)-D-erythro-2-Amino-4,14-octadecadiene-1,3-diol; [R-[R*,S*-(E,Z)]]-2-Amino-4,14-octadecadiene-1,3-diol; Sphingadienine; cis-4,14-Sphingadienine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。